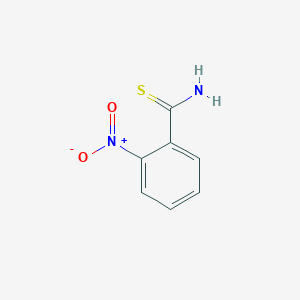

2-Nitrobenzenecarbothioamide

Overview

Description

2-Nitrobenzenecarbothioamide is a chemical compound that is part of the broader class of nitro-compounds, which are characterized by the presence of one or more nitro groups (-NO2) attached to an aromatic ring. These compounds are of significant interest due to their diverse applications, including their use in the synthesis of secondary amines, protection of amines, and potential medicinal properties.

Synthesis Analysis

The synthesis of related nitrobenzene derivatives, such as 2-nitrobenzenesulfonamides, involves the preparation from primary amines followed by alkylation reactions to yield N-alkylated sulfonamides in near quantitative yields . These sulfonamides can be deprotected to give secondary amines. Similarly, 2-Nitro-N-(4-nitrophenyl)benzamide and 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide are synthesized through multi-step processes involving refluxing with thionyl chloride and treatment with carboxylic acids in the presence of a base like triethylamine .

Molecular Structure Analysis

The molecular structure of nitrobenzene derivatives has been elucidated using single-crystal X-ray diffraction data. For instance, 2-Nitro-N-(4-nitrophenyl)benzamide crystallizes in the orthorhombic space group, with specific unit cell dimensions and a notable dihedral angle between the aromatic rings . Similarly, 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide crystallizes in the monoclinic space group, with its own unique unit cell dimensions and dihedral angles between aromatic rings and nitro groups .

Chemical Reactions Analysis

Nitrobenzene derivatives undergo various chemical reactions, including photo-rearrangement. For example, 2-Nitrobenzanilide rearranges to different azo-compounds upon exposure to light, with azoxybenzene-2-carboxylic acid being an intermediate in this transformation . The rearrangement scope is broad, but it is influenced by the substituents on the N-aryl system, with electron-attracting substituents leading to photostability .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzene derivatives are closely related to their molecular structure. The presence of intramolecular hydrogen bonds and the orientation of nitro groups influence the stability and reactivity of these compounds. The crystal structures reveal intermolecular hydrogen bonding, which contributes to the stabilization of the structure and the formation of a 3-dimensional network . The photoreactivity of these compounds, as demonstrated by their rearrangement under light exposure, is another significant chemical property .

Scientific Research Applications

Gold-Catalyzed Functionalizations

2-Nitrobenzenecarbothioamide can be involved in the gold-catalyzed 1,2-difunctionalizations of aminoalkynes, a process studied by Mukherjee et al. (2011). This process leads to the formation of 2-aminoamides and 2-oxoiminylamides, demonstrating the chemical's versatility in organic synthesis (Mukherjee et al., 2011).

Environmental Impact and Degradation Studies

Mantha et al. (2001) focused on the environmental degradation of nitrobenzene, which is closely related to 2-Nitrobenzenecarbothioamide. They explored chemical reduction pretreatments in synthetic wastewater, highlighting the importance of understanding the environmental impact and degradation pathways of such compounds (Mantha et al., 2001).

Antimicrobial Applications

The synthesis and antimicrobial screening of N-(benzothiazol-2-yl)-2-nitrobenzenesulphonamide, a derivative of 2-Nitrobenzenecarbothioamide, was studied by Obasi et al. (2014). They investigated its effectiveness against various bacterial strains, showing its potential in the development of new antimicrobial agents (Obasi et al., 2014).

Water Treatment and Membrane Science

The study of solute permeation through polyamide reverse osmosis membranes, including nitrobenzene, was conducted by Urama and Mariñas (1997). This research is crucial for understanding the filtration and removal of harmful chemicals like 2-Nitrobenzenecarbothioamide from water sources (Urama & Mariñas, 1997).

Nitrobenzene Reduction in Alcoholic Media

Montanari et al. (1999) examined the reduction of nitrosobenzenes by thiols in alcoholic media, providing insights into the chemical reactions involving compounds like 2-Nitrobenzenecarbothioamide under specific conditions (Montanari et al., 1999).

Photocatalytic Degradation

Jeong et al. (2017) investigated the rapid photocatalytic degradation of nitrobenzene under UV and microwave radiation. This study suggests methods for the efficient degradation of pollutants like 2-Nitrobenzenecarbothioamide (Jeong et al., 2017).

Clay Adsorption and Environmental Remediation

Li et al. (2004) explored the adsorption of nitroaromatic compounds by smectite clay, highlighting the environmental remediation potential for compounds like 2-Nitrobenzenecarbothioamide (Li et al., 2004).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-nitrobenzenecarbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2S/c8-7(12)5-3-1-2-4-6(5)9(10)11/h1-4H,(H2,8,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YERIUXACOMCCJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=S)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80394136 | |

| Record name | nitrobenzothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Nitrobenzenecarbothioamide | |

CAS RN |

70102-35-1 | |

| Record name | 2-Nitrobenzenecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70102-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 263814 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070102351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC263814 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263814 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | nitrobenzothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-Nitrophenyl)imidazo[2,1-a]isoquinoline](/img/structure/B3023295.png)

![N-[(8-chloro-1-naphthyl)sulfonyl]-N-methylglycine](/img/structure/B3023296.png)

![N-[2-(1-adamantyloxy)propyl]-N'-(3-aminophenyl)urea](/img/structure/B3023298.png)

![N-[1-(1-adamantyl)ethyl]-2-hydroxybenzamide](/img/structure/B3023300.png)

![N-[(Oxan-2-yl)methyl]ethanamine](/img/structure/B3023306.png)

![N-[(1,4,5-trimethyl-1H-imidazol-2-yl)methyl]ethanamine dihydrochloride](/img/structure/B3023313.png)

![N-[(1,4,5-trimethyl-1H-imidazol-2-yl)methyl]propan-2-amine dihydrochloride](/img/structure/B3023314.png)